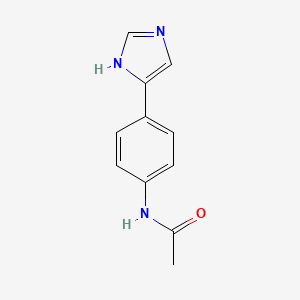

N-(4-(1H-imidazol-5-yl)phenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(1H-imidazol-5-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8(15)14-10-4-2-9(3-5-10)11-6-12-7-13-11/h2-7H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXPPFFBYJYUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 1h Imidazol 5 Yl Phenyl Acetamide Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Imidazole-Phenylacetamide Core

Retrosynthetic analysis of the target compound, N-(4-(1H-imidazol-5-yl)phenyl)acetamide, suggests several logical disconnection points. The most common strategies involve breaking the molecule down into its constituent imidazole (B134444) and phenylacetamide precursors.

Two primary disconnection approaches are considered:

Disconnection at the C-C bond: This is the most prevalent strategy, involving the disconnection of the carbon-carbon bond between the phenyl ring and the imidazole ring. This leads to two key synthons: a 4-acetamidophenyl synthon (such as a boronic acid or organohalide) and a suitably functionalized imidazole synthon (correspondingly, an organohalide or a boronic acid). This approach leverages the power of transition-metal-catalyzed cross-coupling reactions.

Disconnection at the Amide Bond: A second approach involves disconnecting the amide linkage of the phenylacetamide moiety. This would yield 4-(1H-imidazol-5-yl)aniline and an acetylating agent. This strategy is viable but requires the prior synthesis of the complete imidazole-phenyl core.

A further disconnection of the imidazole ring itself can be envisioned, breaking it down into acyclic precursors. This is fundamental to the initial construction of the heterocyclic component, often involving multicomponent reactions.

Classical and Modern Synthetic Routes

The construction of the target molecule can be achieved through a variety of classical and modern synthetic methods for forming each part and then joining them.

The imidazole ring is a crucial component of many biologically active molecules and its synthesis has been extensively studied. wikipedia.orgresearchgate.net

Debus-Radziszewski Imidazole Synthesis: This classical multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgpharmaguideline.com By using substituted starting materials, a variety of functionalized imidazoles can be produced. wikipedia.org

Van Leusen Imidazole Synthesis: This method allows for the preparation of imidazoles from aldimines by reacting them with tosylmethyl isocyanide (TosMIC). wikipedia.orgcutm.ac.in The reaction can be performed as a three-component reaction where the aldimine is generated in situ. wikipedia.org

Marckwald Synthesis: This route involves the reaction of α-amino ketones or α-aminoaldehydes with cyanates, isothiocyanates, or thiocyanates to form intermediate thiones, which can then be converted to the desired imidazole derivatives. pharmaguideline.com

From α-Haloketones: The reaction of α-haloketones with amidines is a straightforward method to form the imidazole ring. cutm.ac.in

Dehydrogenation of Imidazolines: Imidazolines, which can be synthesized from 1,2-diamines and nitriles, can be dehydrogenated using reagents like barium manganate (B1198562) to yield imidazoles. cutm.ac.in

The phenylacetamide portion of the molecule can be synthesized through several established methods. For the target compound, a key intermediate is a para-substituted aniline (B41778) derivative, such as 4-nitroaniline (B120555) or p-phenylenediamine.

A common sequence involves:

Starting with a precursor like p-phenylenediamine, one amino group can be selectively protected before proceeding with the amide formation. nih.gov

Alternatively, starting with 4-nitroaniline, the nitro group can be reduced to an amine after the formation of other parts of the molecule.

The acetamide (B32628) group is typically introduced via acylation using acetyl chloride or acetic anhydride. The synthesis of simple phenylacetamide can be achieved from benzyl (B1604629) cyanide or by reacting chloroacetyl chloride with aniline. orgsyn.orgekb.eg A process for preparing phenylacetamide from styrene, sulfur, and liquid ammonia has also been patented. google.com

The key step in assembling the this compound core is the formation of the C-C bond between the imidazole and phenyl rings. Transition metal-catalyzed cross-coupling reactions are the state-of-the-art for this transformation.

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming C-C bonds. nih.gov The reaction typically couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govacs.org For the synthesis of the target compound, this would involve reacting a halo-imidazole derivative with a (4-acetamidophenyl)boronic acid, or an N-(4-halophenyl)acetamide with an imidazole-boronic acid. acs.org The reaction conditions are generally mild and tolerate a wide range of functional groups. acs.org

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. While less direct for this specific target, it is a fundamental tool in C-C bond formation. researchgate.net

C-N Coupling: While not used for the primary C-C bond in the target molecule's core, C-N coupling reactions are crucial for synthesizing N-arylated imidazole derivatives. researchgate.net Copper-catalyzed methods, sometimes under microwave irradiation, have been shown to be effective for coupling imidazoles with aryl bromides. researchgate.net

Catalyst Systems and Reaction Condition Optimization

The success of cross-coupling reactions hinges on the careful selection and optimization of the catalyst system and reaction conditions. Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. nih.govresearchgate.net

Catalyst Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂). researchgate.netchemicalbook.com

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. N-Heterocyclic Carbenes (NHCs) have emerged as highly effective ligands, often leading to enhanced catalyst stability and activity. nih.gov NHC-palladium complexes have been successfully used in the Suzuki-Miyaura coupling of aryl sulfonates. acs.org Imidazole-based ligands have also been developed for palladium-catalyzed Suzuki reactions, exhibiting high activity. researchgate.net

Bases and Solvents: A base is required to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) are frequently used. researchgate.net The solvent system often consists of a mixture of water and an organic solvent like ethanol (B145695) or 2-propanol. nih.govresearchgate.net

The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions involving imidazole derivatives.

| Catalyst System | Reactants | Base | Solvent | Temperature | Yield | Reference |

| PdCl₂(MeCN)₂ + Imidazole Ligand | (4-Bromophenyl)methanol + (4-Acetylphenyl)boronic acid | K₂CO₃ | Water/Ethanol | 45°C | High | researchgate.net |

| [Pd(NHC)(allyl)Cl] | Bromobenzene + Phenylboronic acid | KOH | Water/2-Propanol | 82°C | High | nih.gov |

| NHC-Pd(II)-Im Complex | Aryl sulfonates + Arylboronic acids | - | - | - | Good to High | acs.org |

Green Chemistry Approaches in Derivative Synthesis

In recent years, there has been a significant push to develop more environmentally friendly synthetic methods. researchgate.net This is particularly relevant in the synthesis of imidazoles and their derivatives. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields. researchgate.netwjbphs.com For instance, the synthesis of triphenyl-imidazole using microwave assistance resulted in a 90.90% yield, compared to 69.60% via conventional heating. wjbphs.comwjbphs.com Microwave heating has also been successfully applied to copper-catalyzed coupling reactions of imidazoles with aryl bromides, shortening reaction times from hours to minutes. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and reduces environmental impact. An efficient one-pot, solvent-free method for synthesizing imidazole derivatives has been developed, offering advantages like high yields and easy setup. asianpubs.org

Use of Biocatalysts and Green Solvents: Researchers have explored the use of natural, biodegradable catalysts. Lemon juice, which is inexpensive and non-toxic, has been successfully used as a biocatalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net Water is also being increasingly used as a green solvent in imidazole synthesis. wjbphs.comwjbphs.com

These green approaches offer sustainable alternatives to traditional synthetic methods, reducing the generation of hazardous substances and aligning with the principles of green chemistry. wjbphs.com

Molecular Characterization and Structural Elucidation Techniques

Spectroscopic Analysis for Confirmation of Chemical Structure

Spectroscopic methods are indispensable for confirming the presence of key functional groups and mapping the carbon-hydrogen framework of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of N-(4-(1H-imidazol-5-yl)phenyl)acetamide in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring would appear as a complex multiplet or as distinct doublets, depending on the substitution pattern. The protons of the imidazole (B134444) ring would also exhibit characteristic chemical shifts. The N-H proton of the acetamide (B32628) group and the imidazole N-H would likely appear as broad singlets. The methyl protons of the acetyl group would be a sharp singlet, typically in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. One would expect to observe distinct signals for the carbonyl carbon of the acetamide group, the methyl carbon, the carbons of the phenyl ring, and the carbons of the imidazole ring. The chemical shifts of these carbons are indicative of their electronic environment.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetyl CH₃ | ~2.1 | Singlet | 3H |

| Aromatic CH | ~7.2-7.8 | Multiplet | 4H |

| Imidazole CH | ~7.0-8.0 | Multiplet | 2H |

| Amide NH | ~9.5-10.5 | Broad Singlet | 1H |

| Imidazole NH | ~12.0-13.0 | Broad Singlet | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Acetyl CH₃ | ~24 | ||

| Aromatic C | ~115-140 | ||

| Imidazole C | ~115-138 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by specific absorption bands. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. The N-H stretching vibrations of the amide and imidazole groups would appear as broad bands in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic and methyl groups would be observed around 2900-3100 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Amide & Imidazole) | 3200-3400 (broad) |

| C-H Stretch (Aromatic & Alkyl) | 2900-3100 |

| C=O Stretch (Amide I) | 1650-1680 (strong) |

| N-H Bend (Amide II) | 1510-1550 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound (C₁₁H₁₁N₃O, 201.23 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the bond between the phenyl and imidazole rings.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula (C₁₁H₁₁N₃O), thus verifying the compound's purity and empirical formula.

Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 65.66% |

| Hydrogen (H) | 5.51% |

| Nitrogen (N) | 20.88% |

Advanced Structural Techniques for Solid State Analysis

While NMR provides the structure in solution, X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. A single crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. Such studies are critical for understanding the molecule's conformation and its interactions in a crystalline environment.

Pharmacological and Biochemical Investigations

In Vitro Biological Activity Spectrum

Evaluation of Antiproliferative Mechanisms in Cellular Models

No studies were found that evaluated the antiproliferative effects of N-(4-(1H-imidazol-5-yl)phenyl)acetamide. Consequently, there is no data available on its potential mechanisms of action in cancer cell models.

There is no available data describing the effects of this specific compound on cell cycle progression in any cellular model.

No research has been published detailing whether this compound can induce apoptosis or the pathways that might be involved.

There are no findings in the scientific literature regarding the impact of this compound on DNA integrity or its potential to interfere with DNA synthesis.

Antimicrobial Efficacy Against Pathogenic Strains

No information is available concerning the evaluation of this compound for antimicrobial properties.

There are no published studies that have tested the antibacterial efficacy of this compound against Staphylococcus aureus, Escherichia coli, or any other pathogenic bacterial strains.

Antifungal Activity (e.g., against C. albicans, C. neoformans)

No direct studies on the antifungal activity of this compound against Candida albicans or Cryptococcus neoformans were identified in the reviewed scientific literature. However, research into structurally related imidazole (B134444) and acetamide (B32628) derivatives provides some context for the potential antifungal properties of this class of compounds.

For instance, a study on new 3-(1H-imidazol-1-yl)propan-1-one oxime esters reported significant anti-Candida activity. nih.gov One of the most potent compounds in this series, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, demonstrated a minimum inhibitory concentration (MIC) value of 0.0054 µmol/mL against C. albicans, proving more potent than both fluconazole (B54011) and miconazole. nih.gov Another study identified a novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, which exhibited broad-spectrum activity with MIC values ranging from 0.0625 to 4 µg/mL against various pathogenic fungi, including C. albicans and C. neoformans. frontiersin.org This compound was found to induce oxidative damage in C. albicans. frontiersin.org

Furthermore, investigations into other imidazole derivatives have shown varying degrees of antifungal efficacy. One report described the antifungal activity of 1-(5-benzylsulfinyl-1,3,4-thiadiazol-2(3H)-lidene)-thiourea derivatives against C. neoformans and C. albicans, with MICs in the range of 4.0 to 7.0 μg/mL. frontiersin.org Benzimidazole (B57391) derivatives, such as mebendazole (B1676124) and albendazole, have also been tested against C. neoformans, showing moderately high activity. nih.gov

A different study on a streptomyces-derived compound, 4' phenyl-1-napthyl-phenyl acetamide, showed notable in vitro antifungal activity, with the highest inhibitory effect observed against Candida albicans. ni.ac.rs

While these findings highlight the potential for antifungal action within the broader families of imidazole and acetamide compounds, it must be emphasized that the specific antifungal profile of this compound remains uninvestigated.

Anticonvulsant Activity Assessment in Neuronal Models

Direct experimental data on the anticonvulsant activity of this compound in neuronal models is not available in the current scientific literature. However, studies on structurally similar compounds, particularly other N-phenylacetamide and imidazole derivatives, have been conducted.

For example, a study on a series of ω-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide (B166681) derivatives revealed significant anticonvulsant activity in the maximal electroshock (MES) test. researchgate.net The most active compounds in this series were those with 2-isopropyl and 2,6-dimethyl substitutions on the N-phenyl ring. nih.govresearchgate.net

Another investigation into new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives also showed anticonvulsant effects, primarily in the MES seizure model, with 3-(trifluoromethyl)anilide derivatives being particularly active. nih.gov Furthermore, research on (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides, which are hybrid structures, has identified compounds with broad-spectrum anticonvulsant properties in the MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models. mdpi.comsemanticscholar.org

A study on N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide and its derivatives also reported anticonvulsant properties, suggesting a potential mechanism involving the inhibition of voltage-dependent Na+ channels or antagonism of NMDA receptors. jyoungpharm.org

These studies collectively suggest that the N-phenylacetamide and imidazole moieties are promising scaffolds for the development of anticonvulsant agents. However, without direct testing, the anticonvulsant potential of this compound remains speculative.

Modulation of Enzyme Activity

There are no specific studies detailing the inhibitory effects of this compound on cyclooxygenase (COX) isozymes. Research on related diarylimidazole compounds has indicated that this chemical class can exhibit COX inhibitory activity.

For instance, a study on 4,5-diarylimidazoles led to the synthesis of a selective COX-2 inhibitor, 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-imidazole. nih.gov Another study on novel arylidene-5(4H)-imidazolone derivatives identified compounds with selective COX-2 inhibitory effects, with one compound, 4k, being the most selective. nih.gov

These examples demonstrate that the imidazole scaffold is a viable starting point for the design of COX inhibitors. The specific substitution pattern on the imidazole and phenyl rings is crucial for determining the potency and selectivity of COX-1 versus COX-2 inhibition. The activity of this compound in this regard has not been experimentally determined.

No published research was found that specifically investigates the alpha-glucosidase inhibitory activity of this compound. However, the broader class of heterocyclic compounds has been explored for this enzymatic inhibition.

For example, a series of pyridazine-triazole derivatives were synthesized and showed significant inhibitory potency against α-glucosidase. nih.gov Kinetic studies of the most potent compound from this series revealed an uncompetitive mode of inhibition. nih.gov Other research has identified various phytochemicals, including alkaloids, flavonoids, and terpenoids, as active α-glucosidase inhibitors. nih.gov

While these studies indicate that heterocyclic structures can interact with and inhibit α-glucosidase, the specific potential of this compound as an inhibitor of this enzyme is currently unknown.

Direct kinase inhibition data for this compound is not available. However, a study on a structurally related compound, (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161), provides some insight into the potential kinase inhibitory profile of phenylacetamide-1H-imidazol-5-one variants. frontiersin.orgnih.gov

Mechanistic studies of KIM-161 revealed that it did not inhibit Src kinase. frontiersin.orgnih.gov Instead, it was found to downregulate several other kinases, including members of the BRK, FLT, and JAK families. frontiersin.orgnih.gov Furthermore, it suppressed the signaling of ERK1/2, GSK-3α/β, HSP27, and STAT2, and downregulated AMPKα1 phosphorylation. frontiersin.orgnih.gov

These findings suggest that the phenylacetamide-imidazole scaffold has the potential for multi-kinase inhibition, though not necessarily targeting Src kinase. The precise kinase inhibition profile is highly dependent on the specific substitutions on the core structure.

Table 1: Kinase Inhibition Profile of a Related Phenylacetamide-1H-imidazol-5-one Variant (KIM-161) This data is for a related compound and NOT for this compound.

| Kinase Family | Effect of KIM-161 |

|---|---|

| Src kinase | No significant inhibition |

| BRK family | Downregulation |

| FLT family | Downregulation |

| JAK family | Downregulation |

| ERK1/2 | Signal suppression |

| GSK-3α/β | Signal suppression |

| HSP27 | Signal suppression |

| STAT2 | Signal suppression |

| AMPKα1 | Downregulation of phosphorylation |

There is no direct evidence in the scientific literature to suggest that this compound interferes with tubulin polymerization. However, the study on the related compound, (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161), indicated that its mechanism of action is not dependent on tubulin inhibition. frontiersin.orgnih.gov

In contrast, other classes of compounds containing imidazole or acetamide moieties have been shown to target tubulin. For instance, a series of chalcone (B49325) mimics with a 1-(1H-imidazol-2-yl)ethan-1-one moiety were found to modulate tubulin polymerization and arrest cells in mitosis. nih.gov Additionally, various molecular hybrids have been developed as tubulin polymerization inhibitors, some of which incorporate imidazole-containing scaffolds. mdpi.com

This indicates that while some related structures can interfere with tubulin polymerization, it is not a universal property of all imidazole-containing acetamides. The specific activity of this compound in this assay remains to be determined.

Lanosterol (B1674476) 14α-Demethylase Inhibition

Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of sterols in both fungi and mammals and a key target for antifungal agents. wikipedia.orgnih.gov The mechanism of action for many azole-based antifungal drugs involves the inhibition of this enzyme. nih.gov A thorough review of the existing scientific literature reveals no specific studies investigating the inhibitory activity of this compound on lanosterol 14α-demethylase. While research has been conducted on various imidazole-containing compounds as potential CYP51 inhibitors, data directly pertaining to this compound is not available.

Insulin-Degrading Enzyme (IDE) Modulation

The insulin-degrading enzyme (IDE) is a zinc metalloendopeptidase involved in the catabolism of several key peptides, including insulin (B600854) and amyloid-beta, making it a target of interest for metabolic and neurodegenerative diseases. plos.orgnih.govnih.gov Extensive searches of scientific databases indicate that the modulatory effects of this compound on the insulin-degrading enzyme have not been reported. Consequently, there is no available data on whether this specific compound acts as an inhibitor, activator, or has no effect on IDE activity.

Receptor Ligand Binding and Selectivity Profiling (e.g., σ1 receptor, Bradykinin (B550075) B1 receptor)

The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for numerous synthetic ligands. nih.gov The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and plays a role in pain and inflammatory processes. nih.govnih.gov

An extensive review of the literature found no specific data on the binding affinity or selectivity of this compound for the σ1 receptor or the bradykinin B1 receptor. While structurally related imidazole compounds have been explored as ligands for these and other receptors, specific profiling for this compound is not documented.

Antioxidant Potential and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are byproducts of cellular metabolism, and an imbalance in their levels can lead to oxidative stress, a factor in numerous diseases. frontiersin.org Compounds with antioxidant properties can neutralize ROS, offering potential therapeutic benefits. researchgate.netnih.govmdpi.com

There are no specific studies in the reviewed literature that have evaluated the direct antioxidant potential or reactive oxygen species scavenging capabilities of this compound. Research into the antioxidant properties of other imidazole and acetamide derivatives has been conducted, but data for the specific compound is absent. researchgate.netresearchgate.net

Preclinical In Vivo Studies in Animal Models

Assessment of Efficacy in Disease Models (e.g., tumor reduction in sarcoma-bearing mice, anticonvulsant effects in induced seizure models)

Preclinical animal models are essential for evaluating the therapeutic potential of new chemical entities. The existing body of research lacks any in vivo studies assessing the efficacy of this compound in sarcoma-bearing mice. nih.gov

In the context of epilepsy, various imidazole and acetamide derivatives have been investigated for their anticonvulsant properties in rodent models of induced seizures, such as the maximal electroshock (MES) test. nih.govuj.edu.pljyoungpharm.orgnih.govcapes.gov.brresearchgate.net However, a direct assessment of this compound in any anticonvulsant model has not been reported in the available scientific literature. Therefore, no data on its potential efficacy for tumor reduction or anticonvulsant effects can be provided.

Pharmacodynamic Characterization of Receptor Antagonism

Pharmacodynamic studies are crucial for understanding the interaction of a compound with its target receptor in a living organism. As there are no published preclinical in vivo studies establishing a specific receptor target for this compound, there is consequently no information available regarding the pharmacodynamic characterization of any receptor antagonism.

Structure Activity Relationship Sar Studies

Identification of Pharmacophore Features

The pharmacophore of N-(4-(1H-imidazol-5-yl)phenyl)acetamide and its analogs is characterized by several key features essential for their biological interactions. The imidazole (B134444) ring, a common moiety in many biologically active compounds, plays a central role. It is recognized as an important isostere for other heterocyclic rings like triazole, pyrazole, and oxazole (B20620) and can participate in various interactions within biological systems. nih.gov The nitrogen atoms in the imidazole ring are crucial, as they can form hydrogen bonds, which may enhance the water solubility of the molecule. nih.gov

Impact of Substituent Modifications on Biological Activity

Electronic and Steric Influences of Substituents

The electronic and steric properties of substituents on both the imidazole and phenyl rings have a profound impact on biological activity.

On the Phenyl Ring: In a study of related N-phenylacetamide derivatives, substitutions on the phenyl ring with groups of varying size, lipophilicity, and electronic properties were investigated to understand their interaction with the active site of target enzymes. nih.gov For a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives, cytotoxicity was found to be influenced by the nature of substituents. nih.gov For example, compounds with polar substituents on the phenyl ring showed notable activity. nih.gov

On the Imidazole Ring: Modifications on the imidazole ring, such as N-alkylation, have been shown to influence antibacterial activity, with longer alkyl chains sometimes leading to increased efficacy. neu.edu.tr The presence of bulky groups on the imidazole ring can either enhance or diminish activity depending on the steric tolerance of the target's binding pocket.

The following table summarizes the effects of hypothetical substituent modifications on the biological activity of this compound, based on findings from related compounds.

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale from Analogous Compounds |

| Phenyl Ring (para) | Electron-withdrawing (e.g., -Cl, -NO2) | May increase or decrease activity | In some series, electron-withdrawing groups enhance activity by modifying the electronic nature of the phenyl ring. |

| Phenyl Ring (para) | Electron-donating (e.g., -OCH3) | Potentially increases activity | Methoxy-substituted scaffolds have shown potent anticancer activity in related benzimidazole (B57391) derivatives. researchgate.net |

| Imidazole Ring (N-1) | Alkyl chain (e.g., -CH3, -C2H5) | May increase lipophilicity and activity | N-alkylation can enhance antibacterial activity in imidazole derivatives. neu.edu.tr |

| Acetamide (B32628) Group | Modification of the acetyl moiety | Could significantly alter activity | The acetamide linker is crucial for maintaining the correct orientation and distance between the phenyl and imidazole rings. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are powerful tools for understanding the relationship between the chemical structure and biological activity of a series of compounds. Both 2D and 3D-QSAR studies have been applied to imidazole-containing molecules to guide the design of more potent derivatives.

2D-QSAR Analysis and Descriptor Development

2D-QSAR studies on imidazole derivatives have identified several key descriptors that correlate with their biological activity. These descriptors typically fall into categories such as electronic, steric, hydrophobic, and topological parameters.

For a series of imidazole-based inhibitors, 2D-QSAR models have been developed using methods like multiple linear regression (MLR) and partial least squares regression (PLSR). researchgate.net One study on imidazole derivatives as heme oxygenase inhibitors generated a statistically significant 2D-QSAR model with a correlation coefficient (r²) of 0.8487. researchgate.net The descriptors in such models often include:

Electronic Descriptors: Parameters like dipole moment and electronegativity of specific atoms. These reflect the electronic distribution within the molecule and its ability to engage in electrostatic interactions.

Steric Descriptors: Molar refractivity (MR) and molecular weight, which relate to the size and bulk of the molecule and its substituents.

Hydrophobic Descriptors: The partition coefficient (logP), which describes the lipophilicity of the compound and its ability to cross cell membranes.

Topological Descriptors: Indices that describe the connectivity and shape of the molecule.

A hypothetical 2D-QSAR equation for a series of this compound analogs might look like this:

pIC50 = c0 + c1logP + c2MR - c3*Dipole

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0-c3 are coefficients determined from the regression analysis. This equation would suggest that higher lipophilicity and molar refractivity, combined with a lower dipole moment, could lead to increased biological activity.

3D-QSAR (k-Nearest Neighbor Molecular Field Analysis, kNN-MFA) for Spatial Requirements

3D-QSAR methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), provide insights into the three-dimensional structural requirements for biological activity. These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for activity. scholarsresearchlibrary.com

In a kNN-MFA study, molecules are aligned based on a common scaffold, and steric and electrostatic fields are calculated around them. scholarsresearchlibrary.comnih.gov The kNN algorithm then identifies the 'nearest' neighbors in the training set to predict the activity of a new compound. scholarsresearchlibrary.com

For a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide analogs, a 3D-QSAR study was performed to understand the substitutional requirements for anticancer activity. scholarsresearchlibrary.com The results of such studies are often presented as contour maps:

Steric Contour Maps: Green contours typically indicate regions where bulky groups are favored, while yellow contours show areas where they are disfavored.

Electrostatic Contour Maps: Blue contours often represent regions where positive charge is favorable, and red contours indicate where negative charge is preferred.

Based on studies of analogous compounds, a kNN-MFA model for this compound derivatives might reveal that:

A bulky, sterically favorable group near one of the imidazole nitrogens could enhance activity.

An electropositive region near the acetamide carbonyl oxygen might be beneficial for interaction with a target protein.

The statistical significance of kNN-MFA models is assessed by parameters like the cross-validated correlation coefficient (q²) and the predictive r² for an external test set. scholarsresearchlibrary.com A robust model would have a high q² and predictive r², indicating its reliability in predicting the activity of new compounds. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the potential therapeutic applications of a compound by modeling its interaction with biological targets.

While specific molecular docking studies for N-(4-(1H-imidazol-5-yl)phenyl)acetamide are not extensively detailed in the public domain, the methodology can be illustrated by examining studies on structurally related imidazole (B134444) and acetamide (B32628) derivatives. These studies reveal common interaction patterns with various protein targets. For instance, docking studies on imidazole-pyrazole hybrids have identified key interactions with the epidermal growth factor receptor (EGFR) and FabH enzymes. researchgate.netasianpubs.org Similarly, N-substituted benzimidazole (B57391) derivatives have been docked against dihydrofolate reductase from Staphylococcus aureus, as well as vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6), to predict their antimicrobial and anticancer activities. rsc.org

In a typical docking simulation, the ligand, this compound, would be placed into the binding site of a target protein. The imidazole ring can act as a hydrogen bond donor or acceptor, while the acetamide group also provides hydrogen bonding capabilities. The phenyl ring can participate in pi-pi stacking or hydrophobic interactions. For example, studies on other heterocyclic compounds have shown interactions with key amino acid residues such as GLU253, ILE78, ASP79, and PHE258 in the active site of pancreatic lipase (B570770). europeanreview.org Docking of a copper(II) complex of an acetamidophenyl derivative with the insulin-like growth factor 1 receptor (IGF-1R) also highlighted various non-covalent interactions. nih.gov The specific interactions for this compound would depend on the topology and amino acid composition of the target's binding pocket.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower (more negative) binding energy generally indicates a more stable ligand-protein complex. For example, in a study of imidazolo-triazole hydroxamic acid derivatives targeting HDAC2, a lead compound showed a binding energy of -8.7 kcal/mol. ajchem-a.com Another study on TIM-3 inhibitors identified a promising candidate with a calculated MM-GBSA binding free energy of -82.87 kcal/mol, indicating very strong binding affinity and stability. nih.gov

The interaction mechanism is elucidated by analyzing the types and locations of intermolecular forces. These can include:

Hydrogen Bonds: Formed between the imidazole N-H, the acetamide N-H or C=O, and polar residues in the protein's active site.

Hydrophobic Interactions: Involving the phenyl ring and nonpolar amino acid residues.

Pi-Pi Stacking: Occurring between the aromatic phenyl or imidazole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Van der Waals Forces: General non-specific attractive or repulsive forces.

By understanding these interactions, researchers can predict how tightly the compound might bind to its target and what structural modifications could enhance this affinity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial docked position. A stable RMSD over the simulation time suggests that the complex is in equilibrium and the ligand is stably bound. For instance, MD simulations of urease complexed with acetamide-sulfonamide conjugates showed RMSD values equilibrating around 2.5 Å, indicating stability. mdpi.com

Root Mean Square Fluctuation (RMSF): This indicates the flexibility of individual amino acid residues or parts of the ligand. High RMSF values in certain regions of the protein can suggest conformational changes upon ligand binding. nih.gov

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and protein over time, providing a measure of the stability of these key interactions.

For this compound, an MD simulation would reveal how its conformation adapts within the binding site and whether the crucial interactions predicted by docking are maintained over a period of nanoseconds. nih.gov

In Silico Screening for Novel Ligands and Derivative Design

The structure of this compound can serve as a scaffold or starting point for in silico screening and the design of new, potentially more potent derivatives. This process often involves:

Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) of the parent compound that are essential for its biological activity.

Virtual Screening: Using the pharmacophore model or the docked structure to search large chemical databases for other molecules that share these key features and are likely to bind to the same target.

Derivative Design: Systematically modifying the parent structure by adding, removing, or substituting functional groups to improve properties like binding affinity, selectivity, or pharmacokinetic profiles. For example, researchers have designed and synthesized novel quinoline-based-benzo[d]imidazole derivatives bearing different acetamide groups to enhance α-glucosidase inhibition. nih.gov Similarly, pyrazole-fused benzimidazole derivatives have been designed as potential pancreatic lipase inhibitors. europeanreview.org

This iterative process of design, virtual screening, and computational evaluation allows for the rapid exploration of chemical space and the prioritization of the most promising new compounds for synthesis and experimental testing. rsc.orgnih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. DFT calculations can provide valuable information about the electronic structure and chemical reactivity of this compound. nih.govnih.gov

Key properties calculated using DFT include:

Molecular Geometry Optimization: Finding the lowest energy, most stable three-dimensional structure of the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and the gap between them are crucial indicators of a molecule's chemical reactivity and stability. A small HOMO-LUMO gap suggests that the molecule is more reactive. nih.govresearchgate.net For related molecules, this energy gap has been used to demonstrate that charge exchange occurs within the molecule. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules and its biological targets. researchgate.net

Vibrational Frequencies: DFT can predict the infrared (IR) and Raman spectra of a molecule, which can be compared with experimental data to confirm its structure. nih.gov

For this compound, DFT calculations would offer a detailed understanding of its electronic properties, guiding the rational design of derivatives with tailored reactivity and interaction capabilities. researchgate.netasianpubs.orgajchem-a.com

Future Research Directions and Translational Perspectives Preclinical

Exploration of Novel Imidazole-Phenylacetamide Hybrid Structures

The development of novel hybrid structures based on the N-(4-(1H-imidazol-5-yl)phenyl)acetamide core is a promising avenue for discovering compounds with enhanced biological activity. researchgate.net By strategically modifying the imidazole (B134444) and phenylacetamide components, it is possible to fine-tune the molecule's physicochemical properties and target interactions.

Researchers have synthesized various derivatives by introducing different substituents to the core structure. For example, studies on 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives have demonstrated that modifications can lead to significant anticancer activity. researchgate.netnih.gov These efforts have included the synthesis of imidazole-(benz)azole and imidazole-piperazine hybrids, which have shown cytotoxicity against colon (HT-29) and breast (MCF-7) cancer cell lines. nih.govresearcher.life

Future work could explore a wider range of substitutions on both the imidazole and phenyl rings. The systematic introduction of electron-donating and electron-withdrawing groups, as well as heterocyclic and alicyclic moieties, could lead to the discovery of new structure-activity relationships (SAR). The synthesis of N-phenylimidazole derivatives, for instance, has been a significant area of research, with various strategies developed for their preparation. eurekaselect.comresearchgate.net

Investigation of Polypharmacological Profiles and Multi-Targeting Approaches

The imidazole-phenylacetamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets. nih.govmdpi.com This promiscuity can be leveraged to design multi-target ligands, which can be particularly effective in treating complex diseases like cancer and neurodegenerative disorders. researchgate.net

Derivatives of this scaffold have already shown promise in various therapeutic areas. For instance, certain imidazole-based compounds have been investigated as potential anticancer agents, with some showing potent activity against a range of cancer cell lines. frontiersin.orgnih.govnih.gov In one study, new imidazole-based N-phenylbenzamide derivatives displayed good to moderate cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org Another area of interest is anticonvulsant activity, where novel phenylacetamide derivatives have been found to be potent in the maximal electroshock (MES) induced seizure test. nih.gov

Future research should focus on systematically screening this compound derivatives against a diverse panel of biological targets to uncover their polypharmacological profiles. This could reveal unexpected therapeutic applications and provide a basis for designing drugs with tailored multi-target activities. The inherent ability of imidazole derivatives to interact with various enzymes and receptors makes them excellent candidates for such an approach. nih.govnih.gov

Advancements in Synthetic Methodologies for Improved Yields and Selectivity

Efficient and selective synthesis is crucial for the successful development of new drugs. While several methods for the synthesis of imidazole derivatives exist, there is always room for improvement. wjpsonline.comderpharmachemica.com

Current synthetic strategies for imidazole-phenylacetamide analogs often involve multi-step procedures. For example, one common approach is the reaction of substituted aromatic amines with chloroacetyl chloride to form an intermediate, which is then further reacted to create the final product. wjpsonline.com Another method involves the one-pot, three-component reaction to produce imidazole-based N-phenylbenzamide derivatives. frontiersin.org Researchers have also explored microwave-assisted synthesis as a more efficient and environmentally friendly alternative. derpharmachemica.com

Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

To fully understand the therapeutic potential of this compound derivatives, it is essential to use a range of sophisticated in vitro and in vivo models. These models are crucial for elucidating the mechanisms of action and for predicting clinical efficacy.

For anticancer research, a variety of in vitro assays are currently in use. The MTT assay, for example, is widely used to assess the cytotoxicity of compounds against different cancer cell lines, such as HT-29, MCF-7, A549, and HeLa. nih.govfrontiersin.org Other in vitro methods include DNA synthesis analysis and apoptosis detection assays. nih.gov In vivo studies often employ xenograft models, where human cancer cells are implanted in mice to evaluate the antitumor effects of the compounds. nih.gov

For anticonvulsant activity, in vivo models like the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure tests are standard. nih.govnih.govnih.govslideshare.net These models help to identify compounds that can prevent or reduce seizure activity. More advanced models, such as kindling models of focal seizures, can provide deeper insights into the long-term effects of the compounds. nih.gov

Future research should incorporate more advanced and disease-relevant models. This could include the use of 3D cell cultures, organoids, and genetically engineered mouse models to better mimic human physiology and disease. nih.gov These models will provide a more accurate assessment of the therapeutic potential of these compounds and help to bridge the gap between preclinical and clinical research.

Application of Artificial Intelligence and Machine Learning in Derivative Design and Prediction of Activity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of new drug candidates. nih.govspringernature.commednexus.org These computational tools can be used to analyze large datasets, identify structure-activity relationships, and predict the biological activity of novel compounds. researchgate.netfrontiersin.org

In the context of this compound, AI and ML can be used to:

Design novel derivatives: By learning from existing data on imidazole-phenylacetamide analogs, AI algorithms can generate new molecular structures with improved properties.

Predict biological activity: ML models can be trained to predict the anticancer, anticonvulsant, or other therapeutic activities of new derivatives, allowing for the prioritization of the most promising candidates for synthesis and testing.

Optimize pharmacokinetic properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to ensure that they have a favorable safety profile.

The integration of AI and ML into the drug discovery pipeline has the potential to significantly accelerate the development of new therapies based on the this compound scaffold. nih.gov By combining computational design with experimental validation, researchers can more efficiently explore the chemical space and identify new drug candidates with high potential for clinical success.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-(4-(1H-imidazol-5-yl)phenyl)acetamide and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of imidazole precursors and acetylation of the aniline moiety. For example, acetylation using acetic anhydride under reflux conditions is a common step to introduce the acetamide group . Key optimization parameters include temperature control (e.g., 313–338 K for oxidation steps ), solvent selection (e.g., THF/acetone mixtures ), and pH adjustments to minimize side reactions. Purification via recrystallization (e.g., ethyl acetate ) or column chromatography is critical for yield improvement.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the imidazole ring substitution pattern and acetamide functionality. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) monitors purity (>95% is typical ). For chiral derivatives, enantioselective HPLC or X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the standard protocols for evaluating the biological activity of this compound?

- Methodological Answer : In vitro assays include:

- Kinase inhibition : p38 MAP kinase inhibition studies using enzymatic assays with ATP-competitive binding protocols .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to measure IC₅₀ values .

- Antimicrobial screening : Broth microdilution methods against Gram-positive/negative bacteria .

Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are mandatory for validation.

Advanced Research Questions

Q. How can researchers address low yields or unwanted byproducts during the synthesis of imidazole-acetamide derivatives?

- Methodological Answer : Byproduct formation often arises from incomplete cyclization or oxidation. Strategies include:

- Reaction monitoring : TLC or HPLC to track intermediate formation .

- Catalyst optimization : Use of Pd/C or NaIO₄ for selective oxidation of thioethers to sulfoxides .

- Temperature gradients : Gradual heating during imidazole ring formation to prevent decomposition .

Computational tools (e.g., DFT calculations) can predict reactive intermediates and guide condition adjustments.

Q. What structural modifications enhance selectivity for specific biological targets (e.g., kinases vs. GPCRs)?

- Methodological Answer : Substituent effects on the imidazole ring and phenylacetamide moiety dictate selectivity:

- p38α MAP kinase : Introduce methylthio groups at position 2 of the imidazole and fluorophenyl substituents for enhanced binding .

- JNK3 inhibition : Pyridinyl extensions at position 4 improve selectivity over related kinases .

- SAR studies : Systematic variation of R-groups (e.g., methoxy, chloro) followed by molecular docking (AutoDock Vina) validates binding poses .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ across studies) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, serum concentrations). Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays .

- Dose-range validation : Ensure logarithmic concentration gradients cover 3–4 orders of magnitude.

- Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .

Q. What computational methods are effective in predicting the pharmacokinetic profile of this compound derivatives?

- Methodological Answer :

- ADMET prediction : SwissADME or pkCSM for bioavailability, CYP450 interactions, and blood-brain barrier penetration .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to identify major metabolites .

- Solubility optimization : LogP adjustments via substituent polarity (e.g., sulfonyl or hydroxyl groups ).

Cross-Disciplinary Applications

Q. How can this compound be integrated into materials science or catalysis research?

- Methodological Answer :

- Coordination chemistry : The imidazole nitrogen can act as a ligand for transition metals (e.g., Cu²⁺ or Zn²⁺) to design MOFs or catalysts .

- Photophysical studies : Fluorophenyl derivatives may exhibit tunable fluorescence for sensor development .

Data Presentation

Table 1 : Representative Biological Activities of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.